Cas no 1351353-50-8 (1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl-)
![1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl- structure](https://ja.kuujia.com/scimg/cas/1351353-50-8x500.png)
1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl- 化学的及び物理的性質
名前と識別子
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- 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-77646942-1.0g |
2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1351353-50-8 | 95% | 1.0g |
$0.0 | 2023-01-15 |
1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl- 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl-に関する追加情報
Introduction to 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl and Its Significance in Modern Chemical Research
The compound with the CAS number 1351353-50-8, specifically 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This specialized boron-containing heterocyclic compound has garnered significant attention in recent years due to its unique structural features and versatile applications in synthetic chemistry and drug development.
Boron-containing compounds have long been recognized for their role in medicinal chemistry, particularly in the development of targeted therapies. The 1,3,2-dioxaborolane core structure is a well-known intermediate in cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The presence of a tetramethyl-substituted group enhances the stability and reactivity of the boron center, making it an ideal candidate for further functionalization.
The incorporation of a thienyl moiety into the molecule introduces additional electronic and steric properties that can influence its biological activity. Thiophene derivatives are widely studied for their potential as pharmacophores in various therapeutic areas, including antiviral and anticancer agents. The combination of these elements in 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl creates a platform for exploring novel drug candidates with tailored properties.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound. For instance, the use of transition-metal-catalyzed borylation reactions has streamlined the introduction of boron atoms into complex organic frameworks. These techniques have been instrumental in accessing structurally diverse derivatives of 1,3,2-Dioxaborolane, allowing researchers to fine-tune its reactivity and selectivity for specific applications.
In the realm of pharmaceutical research, this compound has shown promise as a building block for small-molecule drugs. Its ability to undergo selective transformations under mild conditions makes it particularly useful for constructing biaryl structures, which are prevalent in many bioactive molecules. For example, studies have demonstrated its utility in generating novel analogs of kinase inhibitors by leveraging its boronic acid functionality.
The dioxolan-2-yl substituent further enhances the molecular complexity and potential biological relevance. Dioxolane rings are known to exhibit favorable pharmacokinetic properties when incorporated into drug candidates. They can improve solubility and metabolic stability while maintaining binding affinity to biological targets. This feature has been exploited in various drug discovery campaigns to develop next-generation therapeutics.
One notable application of this compound is in the field of photodynamic therapy (PDT). Boron complexes have been extensively studied as photosensitizer carriers due to their ability to selectively accumulate in tumor tissues. The tetramethyl group in 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4,4,5,5-tetramethyl enhances its photophysical properties by influencing electron delocalization and excited-state lifetimes. This makes it an attractive candidate for developing novel PDT agents with improved efficacy and reduced side effects.
Another emerging area where this compound finds utility is in materials science. Boron-containing polymers exhibit unique electronic properties that make them suitable for applications such as organic semiconductors and light-emitting diodes (OLEDs). The structural motifs present in 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-)-)-thienyl]-4,4,5,5-tetramethyl can be incorporated into polymer backbones to enhance charge transport and optical characteristics. Such materials are critical for advancing flexible electronics and energy-efficient displays.
The synthesis and functionalization of this compound also highlight the importance of green chemistry principles. Recent studies have focused on developing catalytic systems that minimize waste and reduce energy consumption during production. These efforts align with global initiatives to promote sustainable chemical manufacturing practices while maintaining high yields and purity standards.
Looking ahead, 1,3,2-Dioxaborolane, 2-[5-(1,3-dioxolan-)-)-thienyl]-4,4,5,5-tetramethyl is poised to play a pivotal role in future research endeavors across multiple disciplines. As our understanding of molecular interactions continues to evolve,the versatility of this compound will undoubtedly lead to new discoveries that benefit both science and society. Its unique combination of structural features,reactivity,and potential applications makes it a cornerstone material for innovation in chemical research.
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